

The In Vivo Conversion of Acedapsone to Dapsone: A Technical Guide

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Compound of Interest

Compound Name: Acedapsone

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Abstract

Acedapsone (diacetyldapsone or DADDS), a long-acting prodrug, is a cornerstone in the prophylactic and therapeutic management of leprosy. Its efficacy is contingent upon its systemic conversion to the active antimicrobial agent, dapsone (DDS). This technical guide provides a comprehensive overview of the in vivo conversion of **acedapsone** to dapsone, detailing the metabolic pathway, enzymatic catalysis, and pharmacokinetic profile of the parent drug and its metabolites. This document synthesizes key quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for preclinical and clinical evaluation, and employs visualizations to elucidate the core biochemical and experimental workflows.

Introduction

Acedapsone was developed to overcome the limitations of daily dapsone administration, offering a depot formulation that provides sustained therapeutic levels of dapsone over an extended period.^[1] The conversion of this prodrug is a critical determinant of its therapeutic window and efficacy. Understanding the nuances of this in vivo process is paramount for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of next-generation long-acting antimicrobial agents.

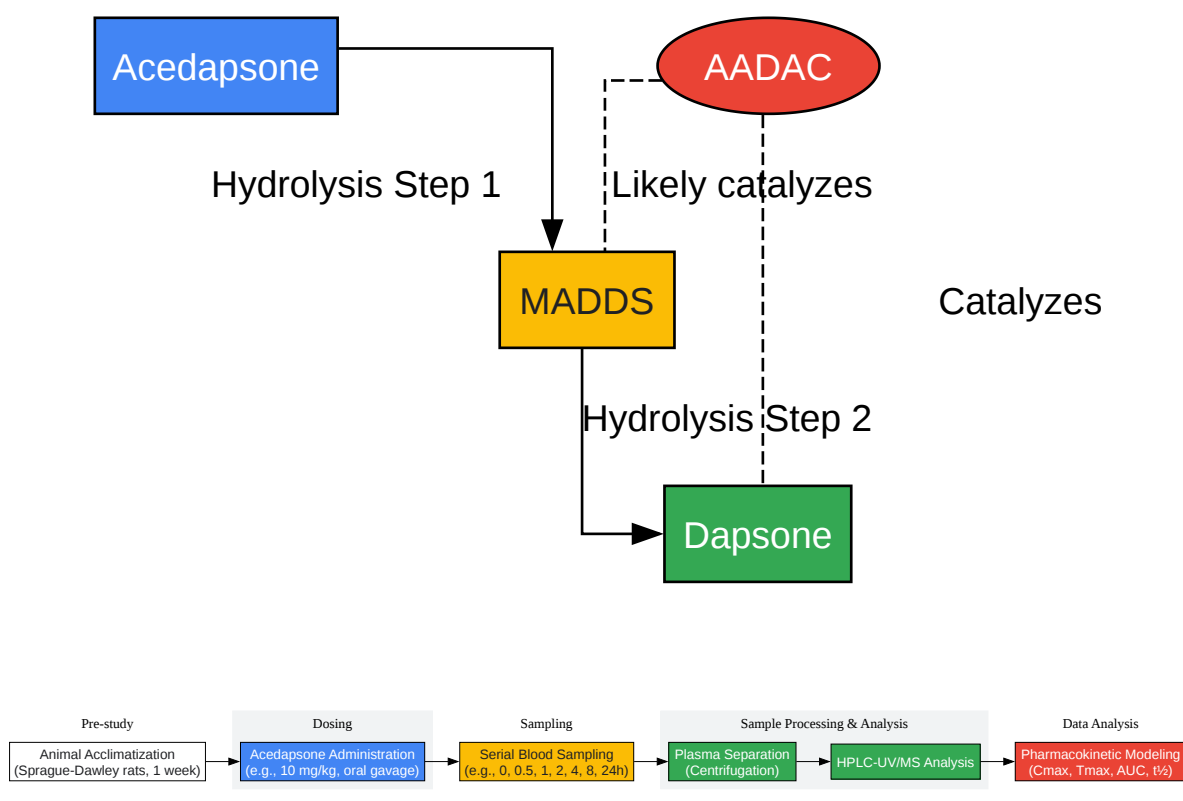
Biochemical Conversion Pathway

The in vivo transformation of **acedapsone** to dapsone is a two-step hydrolytic process, yielding monoacetyldapsone (MADDS) as an intermediate metabolite.[2]

Enzymatic Hydrolysis

The deacetylation of **acedapsone** is primarily mediated by esterases. Specifically, Arylacetamide Deacetylase (AADAC), a microsomal serine esterase predominantly expressed in the liver and intestine, has been identified as a key enzyme in the hydrolysis of MADDS to dapsone.[3][4] While direct evidence for AADAC's role in the initial conversion of **acedapsone** to MADDS is still under investigation, its known substrate preference for arylacetamides strongly suggests its involvement in both steps of the hydrolysis.

The metabolic cascade can be visualized as follows:



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References

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